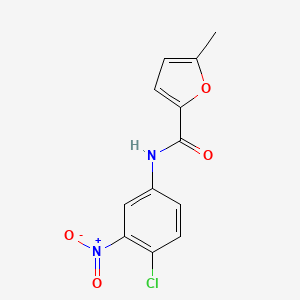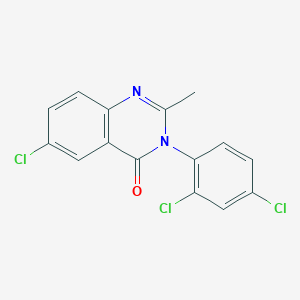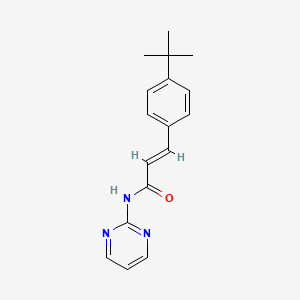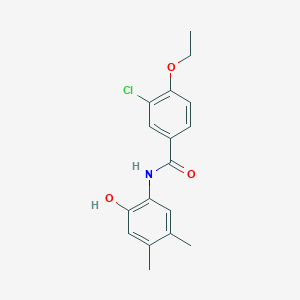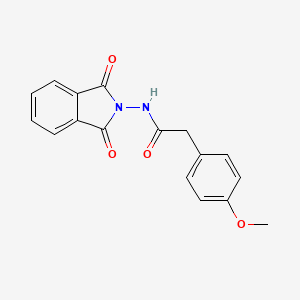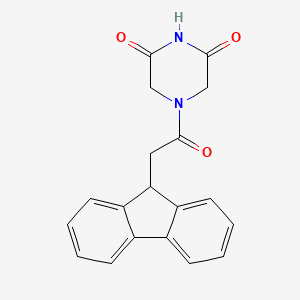
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as DMT, is a synthetic chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection.
Mécanisme D'action
DMT is a potent and selective inhibitor of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which is involved in DNA repair and cell death pathways. N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, which can be exploited for cancer therapy. In addition, N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition can reduce inflammation and oxidative stress, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects, including inhibition of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide activity, induction of DNA damage, activation of cell death pathways, reduction of inflammation and oxidative stress, and neuroprotection. DMT has also been shown to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for lab experiments, including its potency and selectivity for N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective effects. However, DMT also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Orientations Futures
There are several future directions for DMT research, including the development of more potent and selective N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibitors, the optimization of DMT synthesis and delivery methods, the investigation of DMT's potential applications in other diseases, such as inflammation and autoimmune disorders, and the exploration of combination therapies with DMT and other drugs. Additionally, the use of DMT in clinical trials for cancer therapy and neuroprotection should be further explored.
Méthodes De Synthèse
DMT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-thiophenecarboxylic acid chloride, followed by cyclization with piperidine-4-carboxylic acid. The resulting product is then purified by recrystallization. The synthesis of DMT has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, DMT has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which leads to increased DNA damage and cell death in cancer cells. DMT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-5-6-14(2)16(12-13)20-18(22)15-7-9-21(10-8-15)19(23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZHGLSDGDEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

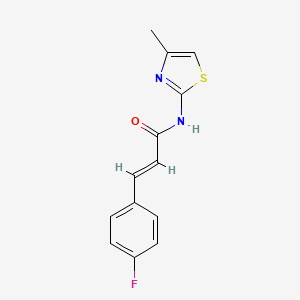

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
